Methyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Methyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex heterocyclic compound that belongs to the benzimidazole family. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a unique structure that combines a benzimidazole core with a fluorophenyl group, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole nucleus.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Cyclization and Esterification: The final steps involve cyclization to form the pyrimido[1,2-a]benzimidazole ring system, followed by esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Methyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-hydroxyphenyl)-1,3-benzooxazol-4-yl-1H-benzimidazole-4-carboxylate: Known for its cytotoxicity against various cancer cell lines.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Exhibits antiviral activity against influenza A.
Uniqueness
Methyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate stands out due to its unique combination of a fluorophenyl group and a pyrimido[1,2-a]benzimidazole core. This structure imparts distinct biological activities and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C19H16FN3O2 |
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Molecular Weight |
337.3 g/mol |
IUPAC Name |
methyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C19H16FN3O2/c1-11-16(18(24)25-2)17(12-6-5-7-13(20)10-12)23-15-9-4-3-8-14(15)22-19(23)21-11/h3-10,17H,1-2H3,(H,21,22) |
InChI Key |
OBCFQRQMUDMNSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=CC=C4)F)C(=O)OC |
Origin of Product |
United States |
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